molecular formula C17H21ClN2O2S2 B2708978 2-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428363-16-9

2-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2708978
CAS RN: 1428363-16-9
M. Wt: 384.94
InChI Key: RZXUNEZOFWFOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .


Molecular Structure Analysis

The compound contains a benzenesulfonamide moiety, a thiophene ring, and a piperidine ring. These structural features could influence its physical and chemical properties, as well as its potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .

Scientific Research Applications

Structural and Mechanistic Insights

The chemical structure of 2-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is closely related to a variety of sulfonamide compounds that have been explored for their diverse biological activities and applications in scientific research. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related sulfonamides.

  • Analogs and Derivatives in Drug Discovery : Research on sulfonamide derivatives, such as those incorporating piperidine or thiophene moieties, has been pivotal in drug discovery efforts, particularly for identifying novel pharmacophores with potential therapeutic applications. These studies often focus on the synthesis, structural characterization, and biological evaluation of sulfonamide compounds to determine their efficacy and selectivity towards various biological targets (Huang et al., 2017).

  • Enzyme Inhibition Studies : Sulfonamides, including those with benzenesulfonamide cores, have been extensively studied for their inhibitory activity against various enzymes, such as carbonic anhydrases. These enzymes are involved in numerous physiological processes, and their inhibition can have significant therapeutic implications, particularly in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer (Nabih Lolak et al., 2019).

  • Synthetic Methodologies and Chemical Properties : The synthesis and structural elucidation of sulfonamide derivatives, including those with complex substituents like piperidine and thiophene, contribute to the development of novel synthetic methodologies. These studies not only enhance our understanding of the chemical properties of such compounds but also pave the way for the creation of more efficient and selective agents for various scientific and therapeutic applications (Crich and Smith, 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, particularly those involved in folate synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its structure for enhanced activity and selectivity .

properties

IUPAC Name

2-chloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-15-4-1-2-6-17(15)24(21,22)19-9-12-20-10-7-14(8-11-20)16-5-3-13-23-16/h1-6,13-14,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXUNEZOFWFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.